![molecular formula C21H16O5 B500500 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl 2,4-dihydroxybenzoate CAS No. 923147-08-4](/img/structure/B500500.png)
2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl 2,4-dihydroxybenzoate
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Description
2,4-Dihydroxybenzoic Acid is a type of hydroxybenzoic acid derivative . These are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl group .
Synthesis Analysis
The synthesis of 2,4-Dihydroxybenzoic Acid derivatives often involves the Kolbe-Schmitt reaction . Ethyl 2,4-dihydroxybenzoate may be used as a starting reagent in some syntheses .Molecular Structure Analysis
The molecular formula of 2,4-Dihydroxybenzoic Acid is C7H6O4 . Its average mass is 153.113 Da and its monoisotopic mass is 153.019333 Da .Chemical Reactions Analysis
Benzoic acid decarboxylases, which include some 2,4-Dihydroxybenzoic Acid derivatives, can undergo decarboxylation and carboxylation reactions . The direction of these reactions depends on whether catalytic residues at the active center of the enzyme are protonated .Physical And Chemical Properties Analysis
2,4-Dihydroxybenzoic Acid is a colorless to pale-yellow solid with a pleasant, characteristic odor . It has a boiling point of 489°F, a freezing point/melting point of 156°F, and a vapor pressure of 0.005 mmHg .Safety and Hazards
Future Directions
The future directions of research on 2,4-Dihydroxybenzoic Acid and its derivatives could involve further elucidation of their mechanisms of action and potential applications. For instance, enhancing the carboxylation efficiency of reversible benzoic acid decarboxylases is a topic of ongoing research .
properties
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2,4-dihydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c22-17-10-11-18(19(23)12-17)21(25)26-13-20(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12,22-23H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGBOHSWUPDLRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=C(C=C(C=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl 2,4-dihydroxybenzoate |
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